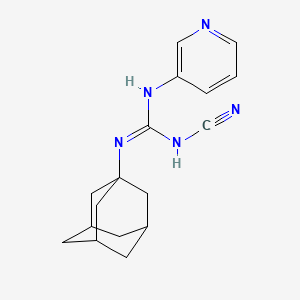
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, an adamantyl moiety, a cyano group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach utilizes lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine and pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- involves its interaction with molecular targets through its guanidine and pyridyl groups. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups but different substituents.
Adamantane derivatives: Compounds featuring the adamantyl moiety with various functional groups.
Pyridyl derivatives: Compounds containing the pyridyl group with different substituents.
Uniqueness
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development .
Properties
CAS No. |
67026-37-3 |
|---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C17H21N5/c18-11-20-16(21-15-2-1-3-19-10-15)22-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9H2,(H2,20,21,22) |
InChI Key |
DEVSHLQEUXZEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(NC#N)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















